molecular formula C12H12N2O2 B8589214 6-((4-Oxocyclohexyl)oxy)nicotinonitrile

6-((4-Oxocyclohexyl)oxy)nicotinonitrile

Cat. No.: B8589214
M. Wt: 216.24 g/mol
InChI Key: ZYDNCRKSUYJWRN-UHFFFAOYSA-N
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Description

6-((4-Oxocyclohexyl)oxy)nicotinonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors and anticancer agents. The nicotinonitrile core is a privileged structure in pharmacology, found in several therapeutic agents and known to interact with a diverse range of biological targets . Researchers utilize this compound and its analogs primarily in the design and synthesis of potential anticancer molecules. These derivatives are investigated for their ability to inhibit critical pathways in abnormal cell growth and have shown promising cytotoxic activity against various human cancer cell lines, including lung carcinoma (A549), colon carcinoma (HCT116), and breast cancer (MCF-7) . The structural motif of incorporating cyclohexyl-related segments, as seen in this compound, is a recognized strategy in lead optimization to modulate the molecule's properties and its interaction with enzymatic binding sites . Furthermore, the nicotinonitrile template is extensively explored for its potential to inhibit specific kinases, such as PIM-1 kinase and EGFR tyrosine kinase, which are key targets in oncology research . The versatility of the nicotinonitrile structure also makes it a valuable precursor for synthesizing more complex polyheterocyclic systems, such as furo[2,3-b]pyridine derivatives, which themselves are known to exhibit a range of biological activities, including antitumor and antimicrobial effects . As such, this compound serves as a key intermediate for researchers developing new therapeutic candidates and probing biochemical mechanisms.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-(4-oxocyclohexyl)oxypyridine-3-carbonitrile

InChI

InChI=1S/C12H12N2O2/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11/h1,6,8,11H,2-5H2

InChI Key

ZYDNCRKSUYJWRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1OC2=NC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-((4-Oxocycloclohexyl)oxy)nicotinonitrile with structurally or functionally related nicotinonitrile derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Cyclohexyl Substituents

  • Compound 15 (6-Cyclohexyl-2-((2-hydroxyethoxy)methoxy)-4-(4-methoxyphenyl)nicotinonitrile): Synthesis: Prepared via nucleophilic substitution using Et₃N and MeOH (87% yield) . Key Differences: Lacks the 4-oxo group on the cyclohexyl ring, which reduces its polarity compared to the target compound. The additional methoxyphenyl group at position 4 may enhance aromatic interactions in biological targets .
  • Compound 17 (6-Cyclohexyl-4-(4-methoxyphenyl)-2-(prop-2-yn-1-yloxy)nicotinonitrile): Synthesis: Synthesized via alkylation with propargyl bromide (29% yield) .

Analogues with Aromatic Substituents at Position 6

  • 4d (2-Amino-4-(4-bromophenyl)-6-(4-((4-fluorobenzyl)oxy)phenyl)nicotinonitrile): Physicochemical Properties: Melting point 65–67°C; IR shows NH₂ and aromatic CH stretches . Biological Activity: Acts as a survivin modulator, inducing apoptosis in cancer cells . Contrast: The fluorobenzyloxy group increases lipophilicity, whereas the 4-oxocyclohexyl group in the target compound may improve solubility via hydrogen bonding .
  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile: Structural Features: Pyridine ring inclined at 25.22° to the aminophenyl group; exhibits N–H⋯N hydrogen bonding in crystal packing . Key Difference: The ethoxy and thienyl groups create a planar-disrupted structure, whereas the 4-oxocyclohexyl group introduces conformational flexibility .

Derivatives with Heterocyclic Substituents

  • 5a (6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)nicotinonitrile): Synthesis: Condensation of benzofuran derivatives with malononitrile . Biological Activity: High antioxidant activity due to the thioether and bromobenzofuran groups . Contrast: The sulfur atom in 5a may enhance radical scavenging, while the ketone in the target compound could favor hydrogen-bond-mediated interactions .

Physicochemical and Spectral Data Comparison

Compound Melting Point (°C) IR Features (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
6-((4-Oxocyclohexyl)oxy)nicotinonitrile Not reported Expected C=O (~1700), C≡N (~2250) Cyclohexyl protons (1.5–2.5), pyridine H (8.0–9.0)
Compound 4d 65–67 3350 (NH₂), 3050 (Ar–CH) 7.5–8.0 (Ar–H), 4.5 (OCH₂)
Compound 15 Not reported 3400 (OH), 2900 (CH₂) 3.8 (OCH₃), 1.2–1.8 (cyclohexyl)
6-(4-Aminophenyl)-2-ethoxy... 470–471 3350 (NH₂), 1250 (C–O–C) 6.8–7.2 (Ar–H), 1.3 (CH₃)

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A halogenated nicotinonitrile precursor (e.g., 6-chloronicotinonitrile) reacts with 4-oxocyclohexanol under basic conditions:

6-Chloronicotinonitrile+4-OxocyclohexanolKOH, DMF6-((4-Oxocyclohexyl)oxy)nicotinonitrile\text{6-Chloronicotinonitrile} + \text{4-Oxocyclohexanol} \xrightarrow{\text{KOH, DMF}} \text{this compound}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: Potassium hydroxide (KOH)
    Yield : Estimated 45–60% based on analogous reactions.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between 6-hydroxynicotinonitrile and 4-oxocyclohexanol:

6-Hydroxynicotinonitrile+4-OxocyclohexanolDIAD, PPh3This compound\text{6-Hydroxynicotinonitrile} + \text{4-Oxocyclohexanol} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}

Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~70% (extrapolated from similar etherifications).

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

Table 1: Comparative Analysis of Synthetic Conditions

ParameterSNAr ReactionMitsunobu Reaction
Temperature80–100°C0–25°C
Reaction Time12–24 h2–4 h
SolventDMFTHF
CatalystKOHDIAD/PPh₃
Estimated Yield45–60%65–70%

Key Observations :

  • The Mitsunobu method offers higher yields but requires expensive reagents.

  • SNAr is cost-effective but slower and less selective.

Mechanistic Insights

SNAr Mechanism

  • Deprotonation : KOH abstracts a proton from 4-oxocyclohexanol, generating a nucleophilic alkoxide.

  • Attack on Electrophilic Carbon : The alkoxide displaces chloride from 6-chloronicotinonitrile.

  • Aromaticity Restoration : The pyridine ring regains aromaticity, stabilizing the product.

Mitsunobu Mechanism

  • Phosphine Activation : PPh₃ reduces DIAD, forming a phosphonium intermediate.

  • Oxonium Ion Formation : 4-Oxocyclohexanol is activated as an oxonium ion.

  • Ether Bond Formation : Nucleophilic attack by 6-hydroxynicotinonitrile yields the product.

Characterization and Analytical Data

Hypothetical characterization data for this compound:

Table 2: Spectroscopic Properties

TechniqueKey Signals
IR (cm⁻¹) 2220 (C≡N), 1715 (C=O), 1250 (C–O–C)
¹H NMR (δ, ppm) 8.72 (d, 1H, H-2), 7.95 (dd, 1H, H-4), 6.88 (d, 1H, H-5), 4.50 (m, 1H, OCH)
¹³C NMR (δ, ppm) 161.2 (C=O), 154.3 (C-6), 114.7 (C≡N), 70.1 (OCH)
MS (m/z) 257 [M+H]⁺

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-((4-Oxocyclohexyl)oxy)nicotinonitrile, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or coupling reactions. For example, cyclohexyl ether-linked nicotinonitriles (e.g., compound 15) are synthesized via room-temperature reactions with Et₃N and H₂O in MeOH, achieving yields >85% . To optimize yields:

  • Use silica gel column chromatography for purification to remove byproducts.
  • Control solvent polarity (e.g., dry acetonitrile for alkyne/allyl substitutions) to minimize side reactions .
  • Monitor reaction progress using TLC or HPLC to terminate reactions at peak conversion.

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • ¹H/¹³C NMR : Assign cyclohexyl (δ ~1.2–2.5 ppm) and pyridine (δ ~7.0–8.5 ppm) protons .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2200–2260 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
  • X-ray crystallography : Resolve cyclohexyl-oxygen bond angles and confirm regiochemistry (if crystalline) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer : Follow protocols from analogous compounds (e.g., 6-cyclohexyl nicotinonitriles):

  • Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-oxocyclohexyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT calculations : Model electron density at the nitrile group and cyclohexyl-oxygen bond to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Competitive experiments : Compare reaction rates with/without cyclohexyl substituents using kinetic profiling .
  • Steric maps : Generate using molecular dynamics to assess accessibility of reactive sites .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Variable-temperature NMR : Identify dynamic effects (e.g., cyclohexyl ring flipping) causing peak splitting .
  • COSY/NOESY : Confirm through-space interactions between cyclohexyl protons and pyridine rings .
  • Isotopic labeling : Synthesize deuterated analogs to isolate signal overlap .

Q. How can computational models predict metabolic stability and degradation pathways?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 interactions and metabolic sites .
  • In silico hydrolysis : Simulate pH-dependent degradation (e.g., nitrile → amide conversion) with Gaussian or ORCA .
  • MD simulations : Track binding to serum albumin to predict in vivo half-life .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken):

  • Variables : Temperature (40–80°C), solvent (MeCN vs. DMF), catalyst loading (1–5 mol%) .
  • Response surface analysis : Maximize yield while minimizing impurities .
  • DoE software : Use JMP or Minitab for multivariate optimization .

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